molecular formula C22H25NO4 B2492893 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid CAS No. 2354688-69-8

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid

货号: B2492893
CAS 编号: 2354688-69-8
分子量: 367.445
InChI 键: PVIQUMFTYPIXLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid is a derivative of the Fmoc (9-fluorenylmethyloxycarbonyl)-protected α-amino acid family. Its structure features a sterically hindered α-carbon with 2,3,3-trimethyl substituents, making it distinct from standard Fmoc-amino acids like Fmoc-alanine or Fmoc-valine. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound’s bulky alkyl substituents influence its solubility, coupling efficiency, and resistance to racemization, making it valuable for synthesizing peptides with constrained conformations or enhanced stability .

属性

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-21(2,3)22(4,19(24)25)23-20(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,13H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIQUMFTYPIXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of 2-Amino-2,3,3-trimethylbutanoic Acid

The free amino acid serves as the foundational intermediate. A Strecker synthesis approach is viable:

  • Ketone Substrate : 3,3-Dimethyl-2-butanone reacts with ammonium chloride and potassium cyanide to form α-aminonitrile.
  • Hydrolysis : Acidic hydrolysis (6 M HCl, reflux, 12 h) yields the racemic amino acid.

Steric hindrance at the β-methyl branches may reduce reaction efficiency, necessitating excess reagents or prolonged heating.

Fmoc Protection

The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions:

  • Reagents : Fmoc-Cl (1.2 eq), 10% Na₂CO₃, dioxane/water (1:1), 0°C → rt, 4 h.
  • Workup : Acidification to pH 2–3 precipitates the product.
  • Yield : ~65–70% after recrystallization (ethyl acetate/hexane).

Alkylation-Based Carbon Skeleton Assembly

β-Keto Ester Alkylation

A convergent strategy builds the carbon framework through alkylation:

  • β-Keto Ester Synthesis : Ethyl acetoacetate undergoes alkylation with methyl iodide (2 eq) using LDA (Lithium Diisopropylamide) in THF at −78°C.
  • Reductive Amination : The keto group is converted to an amine via reaction with ammonium acetate and sodium cyanoborohydride (MeOH, rt, 24 h).
  • Ester Hydrolysis : 2 M NaOH in EtOH/H₂O (1:1) affords the carboxylic acid.

Challenges : Over-alkylation at the β-position requires careful stoichiometric control. Reported yields for analogous reactions range from 50–60%.

Oxazolone-Mediated Cyclization and Amination

Oxazolone Formation

This method leverages intermediates observed in depsipeptide synthesis:

  • β-Hydroxy Acid Precursor : 2-Hydroxy-2,3,3-trimethylbutanoic acid is synthesized via aldol condensation (pyruvate + isobutyraldehyde).
  • Cyclization : Treatment with DCC (Dicyclohexylcarbodiimide) in CH₂Cl₂ forms an oxazol-5(4H)-one intermediate.

Oxazolone Opening

Ammonia gas bubbled through a solution of the oxazolone in dioxane (0°C, 2 h) introduces the amino group. Subsequent Fmoc protection follows standard protocols.

Advantages : Oxazolones enhance reaction selectivity, minimizing side products. Yields for similar transformations reach 75–80%.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS typically assembles peptides, its principles apply to monomer synthesis:

  • Resin Loading : Wang resin pre-loaded with Fmoc-protected hydroxymethylphenoxy linker.
  • Coupling : Emoc-OSu (Fmoc-O-succinimide) activated with HOBt/DIC in DMF couples to the resin-bound hydroxyl group.
  • Cleavage : TFA/water (95:5) releases the free acid.

Limitations : Scalability issues and resin costs make this method less practical for bulk synthesis.

Comparative Analysis of Methods

Method Steps Yield (%) Purity (HPLC) Scalability
Direct Fmoc Protection 2 65–70 ≥95% High
Alkylation Strategy 4 50–60 90–93% Moderate
Oxazolone-Mediated 3 75–80 ≥97% High
SPPS Adaptation 3 60–65 ≥98% Low

The oxazolone route offers optimal balance between yield and purity, while direct protection is preferred for scalability. SPPS remains niche for high-purity research-grade material.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

  • Solvent Systems : Polar aprotic solvents (DMF, NMP) enhance reagent solubility during Fmoc protection.
  • Catalysis : DMAP (4-Dimethylaminopyridine) accelerates acylation reactions by activating Fmoc-Cl.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers.
  • Recrystallization : Ethyl acetate/hexane (1:3) effectively removes unreacted Fmoc-Cl.

Applications and Derivatives

This compound serves as a building block in constrained peptide design, particularly for:

  • Antimicrobial Peptides : Incorporation enhances proteolytic stability.
  • Kinase Inhibitors : The bulky side chain modulates target binding affinity.

Derivatives with modified methyl groups (e.g., trifluoromethyl) are accessible via analogous routes.

科学研究应用

Peptide Synthesis

Fmoc Chemistry : The compound is primarily utilized in Fmoc (Fluorenylmethyloxycarbonyl) chemistry, a method for synthesizing peptides. The Fmoc group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to form polypeptides.

Case Study : In a study published in Organic Letters, researchers demonstrated the efficiency of using Fmoc-amino acids in synthesizing cyclic peptides. The introduction of the Fmoc group facilitated the selective protection and deprotection of amino acids, leading to high yields of the desired cyclic structures .

Drug Development

Bioactive Peptides : The compound contributes to the development of bioactive peptides that have therapeutic potential. By modifying the structure of peptides with Fmoc derivatives, researchers can enhance stability and bioavailability.

Case Study : A study in Journal of Medicinal Chemistry explored the synthesis of peptide-based drug candidates using Fmoc-amino acids. The modified peptides exhibited improved pharmacokinetic properties compared to their unmodified counterparts, highlighting the significance of Fmoc in drug formulation .

Material Science

Polymer Synthesis : Beyond biological applications, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid is also employed in the synthesis of functional polymers. Its ability to form stable linkages makes it suitable for creating polymeric materials with specific properties.

Case Study : Research published in Macromolecules investigated the use of Fmoc-containing monomers in designing stimuli-responsive polymers. These polymers exhibited changes in physical properties upon exposure to external stimuli, demonstrating the versatility of Fmoc derivatives in material science .

作用机制

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation . The protected amino acid can then be selectively deprotected to allow for the formation of specific peptide sequences .

相似化合物的比较

Comparison with Structural Analogs

The following table compares 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid with structurally related Fmoc-amino acids, highlighting key differences in substituents, molecular properties, and applications:

Compound Name (CAS Number) Molecular Formula Molecular Weight Substituents Key Properties/Applications Source Evidence
Target Compound (hypothetical) C22H25NO4* ~367.44* 2,3,3-Trimethylbutanoic acid backbone High steric hindrance; SPPS for rigid peptides -
(R)-2-(Fmoc-amino)-2,3-dimethylbutanoic acid (616867-28-8) C21H23NO4 353.41 2,3-Dimethylbutanoic acid backbone Moderate steric hindrance; chiral resolution studies
(3R)-3-Fmoc-amino-4-(4-CF3-phenyl)butanoic acid (N/A) C26H22F3NO4 481.46 4-(Trifluoromethyl)phenyl group Hydrophobic; electronic effects in bioactive peptides
(R)-3-Fmoc-amino-4-(4-tert-butylphenyl)butanoic acid (401916-49-2) C28H29NO4 443.53 4-(tert-Butyl)phenyl group Enhanced lipophilicity; membrane-penetrating peptides
(S)-2-Fmoc-amino-3-hydroxy-3-methylbutanoic acid (1217603-41-2) C20H21NO5 355.38 3-Hydroxy-3-methyl substituent Hydrogen-bonding capability; glycopeptide synthesis
(2R)-2-Fmoc-amino-3-methoxy-3-methylbutanoic acid (2350458-76-1) C21H23NO5 369.41 3-Methoxy-3-methyl group Polar side chain; solubility modulation in SPPS

Key Insights from Structural Comparisons:

Steric Effects :

  • The 2,3,3-trimethyl substituents in the target compound introduce greater steric hindrance compared to analogs like the 2,3-dimethyl variant (CAS 616867-28-8). This reduces coupling efficiency in SPPS but enhances resistance to enzymatic degradation in final peptides .
  • Compounds with aromatic substituents (e.g., 4-CF3-phenyl in ) prioritize hydrophobic interactions, whereas hydroxy/methoxy groups () improve water solubility.

Hydroxy () or methoxy () groups enable hydrogen bonding, useful for mimicking post-translational modifications.

Chirality and Purity :

  • Many analogs, such as the (R)-2,3-dimethyl derivative (), are synthesized with high enantiomeric purity (>98% ee), critical for chiral peptide drug development.

生物活性

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid is a synthetic amino acid derivative notable for its complex structure and potential therapeutic applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis as a protecting group for amines. Its unique structural characteristics suggest various biological activities that can be leveraged in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C23H27NO5
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 150114-97-9

The compound's structure can be broken down into several key components:

  • Fluorenyl Group : Enhances interaction with biological membranes.
  • Methoxycarbonyl Moiety : Contributes to solubility and stability.
  • Amino Acid Backbone : Provides potential for enzymatic interactions.

Biological Activities

Research indicates that 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory effects. The fluorenyl moiety aids in cellular uptake, enhancing bioavailability and efficacy in inflammatory conditions .

2. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar derivatives can modulate enzyme activity critical for metabolic processes, potentially leading to therapeutic applications in metabolic disorders .

3. Antioxidant Activity

The presence of specific functional groups in the compound may confer antioxidant properties, which are beneficial in combating oxidative stress within biological systems. This activity can play a crucial role in preventing cellular damage associated with various diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
1. 9-FluorenoneFluorenyl backboneAntimicrobial properties
2. Methoxycarbonyl derivativesMethoxycarbonyl groupAnti-inflammatory effects
3. Alkyne derivativesAlkyne functionalityAnti-cancer activity

This table illustrates how the structural features of these compounds correlate with their biological activities, highlighting the potential of the fluorenylmethoxycarbonyl group in enhancing therapeutic efficacy.

Case Study: Anti-inflammatory Effects

In a recent study examining the anti-inflammatory properties of fluorenyl derivatives, it was found that specific analogs could significantly reduce the levels of TNF-alpha and IL-6 in vitro. These findings suggest that 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid could similarly modulate inflammatory responses .

Research on Enzyme Modulation

Another research effort focused on the enzyme inhibitory potential of Fmoc-protected amino acids demonstrated that these compounds could effectively inhibit serine proteases involved in various disease processes. This indicates a promising avenue for further exploration of enzyme interactions with our compound .

常见问题

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino terminus during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is removed under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile protecting groups on other residues. This compound’s steric hindrance from the trimethylbutanoic acid backbone further enhances selectivity in coupling reactions .

Q. What purification techniques are recommended for isolating this compound?

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is optimal for purification, leveraging polarity differences between the Fmoc-protected compound and impurities. Recrystallization using ethanol/water mixtures (70:30 v/v) at 4°C can also yield >95% purity. Confirm purity via NMR (¹H and ¹³C) and mass spectrometry .

Q. How does the compound’s stereochemistry influence its reactivity in peptide synthesis?

The 2,3,3-trimethylbutanoic acid moiety introduces chiral centers that affect coupling efficiency. For example, (S)-configured derivatives show 10–15% higher coupling yields in SPPS compared to (R)-isomers due to reduced steric clash with resin-bound peptides. Use chiral HPLC (e.g., Chiralpak IA column) to verify enantiopurity .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in challenging peptide sequences?

For sterically hindered residues (e.g., branched or β-amino acids):

  • Use coupling agents like HOBt/DIC (1:1.2 molar ratio) in DMF at 25°C for 2 hours.
  • Microwave-assisted synthesis (50 W, 50°C, 10 min) improves yields by 20–30% by enhancing molecular mobility .
  • Pre-activate the carboxylic acid with PyBOP/DIEA (1:2 ratio) for 5 minutes before resin addition .

Q. How do contradictory reports on this compound’s solubility in organic solvents arise, and how can they be resolved?

Discrepancies in solubility (e.g., DCM vs. THF) stem from variations in crystallinity and hydration states. Lyophilized batches dissolve better in DCM (5 mg/mL), while hydrated forms require THF. Characterize hydration via TGA (thermogravimetric analysis) and pre-dry under vacuum (40°C, 12 h) before use .

Q. What strategies mitigate racemization during Fmoc deprotection?

Racemization occurs at >0.1% rates under standard piperidine conditions. Mitigation methods:

  • Use 0.1 M HOBt in deprotection solutions to stabilize the amino intermediate.
  • Lower temperature (0–4°C) during deprotection reduces β-elimination by 50% .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Molecular dynamics (MD) simulations (AMBER force field) model its binding to proteases or kinases. Key parameters:

  • Fmoc group hydrophobicity (logP = 3.2) enhances membrane permeability.
  • Trimethylbutanoic acid’s torsional rigidity reduces entropic penalty upon target binding. Validate via SPR (surface plasmon resonance) with KD values .

Data Analysis and Contradiction Resolution

Q. Why do NMR spectra sometimes show unexpected peaks for this compound?

Residual diastereomers (0.5–2%) from incomplete chiral resolution during synthesis can cause split signals. Use preparative HPLC with a chiral stationary phase (e.g., Chiralcel OD-H) to isolate enantiopure batches. Confirm via 2D NOESY to distinguish stereoisomers .

Q. How to reconcile conflicting bioactivity data in cell-based assays?

Variations in cellular uptake (e.g., HEK293 vs. HeLa cells) account for 40–60% discrepancies. Quantify intracellular concentrations via LC-MS/MS and normalize bioactivity (IC50) to uptake efficiency. Test in serum-free media to exclude protein-binding artifacts .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (acute toxicity Category 4 via all routes ).
  • Use fume hoods for powder weighing; store desiccated at -20°C to prevent hydrolysis.
  • Neutralize waste with 1 M HCl before disposal .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。